molecular formula C19H25BF2N2O2 B588991 3-Bodipy-octanoic Acid CAS No. 1123637-28-4

3-Bodipy-octanoic Acid

Cat. No. B588991
CAS RN: 1123637-28-4
M. Wt: 362.228
InChI Key: UGAAMNGEKHACCK-UHFFFAOYSA-N
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Description

3-Bodipy-octanoic Acid is a derivative of boron-dipyrromethene (BODIPY), a class of organic dyes known for their unique properties . It contains a total of 53 bonds, including 28 non-H bonds, 9 multiple bonds, 8 rotatable bonds, 4 double bonds, 5 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 2 nine-membered rings, 1 twelve-membered ring, and 1 carboxylic acid .


Synthesis Analysis

The synthesis of BODIPY derivatives, including 3-Bodipy-octanoic Acid, involves reacting the corresponding 2,2’-dipyrromethene derivatives with boron trifluoride . The synthesis process is complex due to the instability of the usual dipyrromethene precursor .


Molecular Structure Analysis

The molecular structure of 3-Bodipy-octanoic Acid is characterized by a boron difluoride group BF2 joined to a dipyrromethene group . The structure analysis of BODIPY derivatives is important for understanding their aggregation influence on photophysical properties .


Chemical Reactions Analysis

BODIPY derivatives, including 3-Bodipy-octanoic Acid, have been extensively studied for their chemical reactions. Most investigations focus on the singlet excited state of BODIPY, such as fluorescence . The study of the triplet excited state of BODIPY is an emerging area .


Physical And Chemical Properties Analysis

BODIPY dyes, including 3-Bodipy-octanoic Acid, are known for their high molar absorptivity, tunable absorption and emission energies, and high fluorescence quantum yields . They also exhibit excellent photostability .

Scientific Research Applications

Photocatalytic Oxidation

BODIPY-based Metal-Organic Frameworks (MOFs) have been used for high-efficiency photocatalytic oxidation of sulfides or arylboronic acids . This process is crucial for efficient photocatalytic oxidation of organic reactions .

Solar Energy Conversion

BODIPY dyes have been tailored for solar energy conversion . They have strong and tunable absorption in the visible region, high thermal and photo-stability, and exceptional fluorescence quantum yields .

Photoredox Catalysis

BODIPY dyes have been used as triplet photosensitizers in photoredox catalysis . This process involves the use of light to activate a redox reaction.

Photodynamic Therapy

BODIPY dyes have also been used as triplet photosensitizers in photodynamic therapy . This is a type of therapy that uses light to activate a photosensitizing agent, which then produces a form of oxygen that kills nearby cells .

Chemical/Bio-Sensors

BODIPY dyes have been used in the development of chemical and bio-sensors . These sensors can detect specific chemical or biological substances.

Cellular Imaging Agents

BODIPY dyes have been used as cellular imaging agents . They can be used to visualize and study the structures and functions of cells.

Organic Photovoltaics

BODIPY dyes have been used as solar energy conversion agents in organic photovoltaics . This involves the conversion of light into electricity using organic materials.

Cancer Treatment

Substances based on BODIPY have been developed that accumulate specifically in cancer cells and cause lethal effects when triggered by light . This is a promising approach for targeted cancer treatment.

Safety and Hazards

While specific safety and hazard information for 3-Bodipy-octanoic Acid was not found, it’s important to note that chemicals in this class should be handled with care. For example, octanoic acid, a related compound, is known to cause severe skin burns and eye damage and may cause respiratory irritation .

Future Directions

BODIPY-based molecules, including 3-Bodipy-octanoic Acid, have emerged as candidates for cancer treatments and disease detection . Their unique photophysical characteristics make them a fascinating platform for drug development . Future research will likely focus on the design of BODIPY dyes and their derivatives with properties suitable for various applications .

properties

IUPAC Name

8-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)octanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25BF2N2O2/c1-14-12-15(2)23-18(14)13-17-11-10-16(24(17)20(23,21)22)8-6-4-3-5-7-9-19(25)26/h10-13H,3-9H2,1-2H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGAAMNGEKHACCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCCCCCCC(=O)O)C)C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25BF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747205
Record name (8-{2-[(3,5-Dimethyl-1H-pyrrol-2-yl-kappaN)methylidene]-2H-pyrrol-5-yl-kappaN}octanoato)(difluoro)boron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bodipy-octanoic Acid

CAS RN

1123637-28-4
Record name (8-{2-[(3,5-Dimethyl-1H-pyrrol-2-yl-kappaN)methylidene]-2H-pyrrol-5-yl-kappaN}octanoato)(difluoro)boron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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